molecular formula C7H7BrN2O B13647708 6-(Bromomethyl)nicotinamide

6-(Bromomethyl)nicotinamide

Cat. No.: B13647708
M. Wt: 215.05 g/mol
InChI Key: SLDMPUILFJHVLT-UHFFFAOYSA-N
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Description

6-(Bromomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromomethyl group attached to the 6th position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)nicotinamide typically involves the bromination of nicotinamide derivatives. One common method is the reaction of nicotinamide with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetone . The reaction conditions usually require controlled temperatures to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)nicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form ring structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated nicotinic acid derivatives .

Scientific Research Applications

6-(Bromomethyl)nicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing mitochondrial depolarization . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)nicotinamide is unique due to its specific bromomethyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications that require selective interactions with biological molecules.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

6-(bromomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11)

InChI Key

SLDMPUILFJHVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CBr

Origin of Product

United States

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